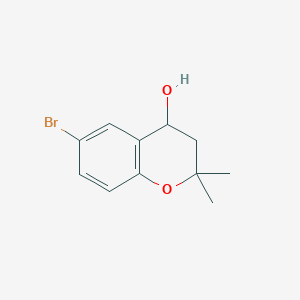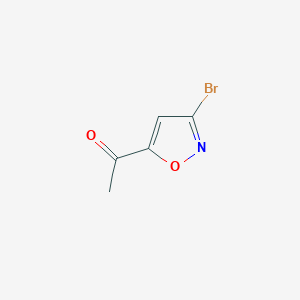
1-(3-Bromoisoxazol-5-yl)ethanone
Descripción general
Descripción
Synthesis Analysis
Although the exact synthesis of 1-(3-Bromoisoxazol-5-yl)ethanone is not detailed in the provided papers, similar compounds have been synthesized through various organic reactions. For instance, the synthesis of 1-(5-mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone involved the cyclization of a hydrazide acid group into a 1,3,4-oxadiazole nucleus, which resulted in increased antimicrobial activity . This suggests that the synthesis of 1-(3-Bromoisoxazol-5-yl)ethanone could also involve cyclization reactions and the introduction of a bromine substituent to achieve the desired isoxazole ring.
Molecular Structure Analysis
The molecular structure of compounds similar to 1-(3-Bromoisoxazol-5-yl)ethanone has been optimized using various computational methods, such as HF and B3LYP with different basis sets . The geometrical parameters obtained from these calculations are in agreement with experimental data, such as X-ray diffraction (XRD). These studies provide a foundation for understanding the molecular geometry and electronic distribution in 1-(3-Bromoisoxazol-5-yl)ethanone.
Chemical Reactions Analysis
The papers do not directly address the chemical reactions of 1-(3-Bromoisoxazol-5-yl)ethanone, but they do provide insights into the reactivity of similar molecules. For example, the negative charge distribution over the carbonyl group in these molecules indicates a site for electrophilic attack, while positive regions over nitrogen atoms suggest sites for nucleophilic attack . This information can be extrapolated to predict the reactivity of 1-(3-Bromoisoxazol-5-yl)ethanone in various chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to 1-(3-Bromoisoxazol-5-yl)ethanone have been analyzed through NBO, HOMO-LUMO, and MEP analysis . These studies reveal the stability of the molecules due to hyper-conjugative interactions and charge delocalization. The HOMO and LUMO analysis helps in understanding the charge transfer within the molecule, which is crucial for predicting its reactivity and potential applications in nonlinear optics. The molecular electrostatic potential (MEP) analysis shows the distribution of negative and positive charges, which are indicative of reactive sites within the molecule. Additionally, molecular docking studies suggest that these compounds may exhibit inhibitory activity against various proteins, indicating potential pharmaceutical applications .
Aplicaciones Científicas De Investigación
- Specific Scientific Field: Medicinal Chemistry .
- Summary of the Application: “1-(3-Bromoisoxazol-5-yl)ethanone” is used in the synthesis of a series of new derivatives of 1-[5-(4-methylthiazol-5-yl)-2-phenyl-1,3,4-oxadiazol-3(2H)-yl]ethanone . These compounds are being studied for their potential antimicrobial activity .
- Methods of Application or Experimental Procedures: The compound is synthesized from (E)-N′-benzylidene-4-methylthiazole-5-carbohydrazides and acetic anhydride . The structures of the synthesized compounds are confirmed by IR, 1H and 13C NMR, and mass spectra .
- Results or Outcomes: The synthesized compounds have been tested for their in vitro antibacterial and antifungal activity . Molecular docking study has been carried out for deeper insight into the antimicrobial action and prediction of the binding modes of these compounds . In silico ADMET predictions and pharmacokinetic studies confirm high oral bioavailability of the products . The results of in vitro and in silico studies suggest that thiazole and oxadiazole incorporated heterocycles can match the structural requirements for further development of novel therapeutic agents .
Thiazoles, which are structurally similar to isoxazoles, have been found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), and Tiazofurin (an antineoplastic drug) . These compounds have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Thiazoles, which are structurally similar to isoxazoles, have been found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), and Tiazofurin (an antineoplastic drug) . These compounds have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Safety And Hazards
Propiedades
IUPAC Name |
1-(3-bromo-1,2-oxazol-5-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNO2/c1-3(8)4-2-5(6)7-9-4/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMCSUHDGEHKCQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=NO1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00545340 | |
| Record name | 1-(3-Bromo-1,2-oxazol-5-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00545340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromoisoxazol-5-yl)ethanone | |
CAS RN |
76596-53-7 | |
| Record name | 1-(3-Bromo-1,2-oxazol-5-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00545340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-bromo-1,2-oxazol-5-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl 3-[4-[2-[[9-[(3aR,4R,6S,6aS)-6-(ethylcarbamoyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-6-aminopurin-2-yl]amino]ethyl]phenyl]propanoate](/img/structure/B1283038.png)

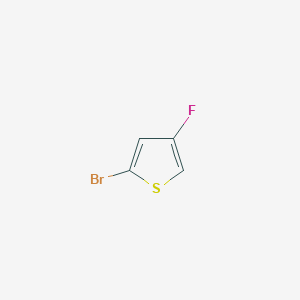
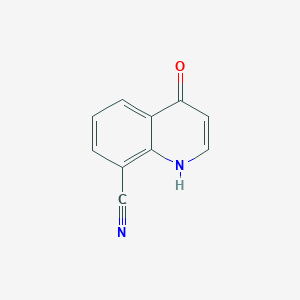
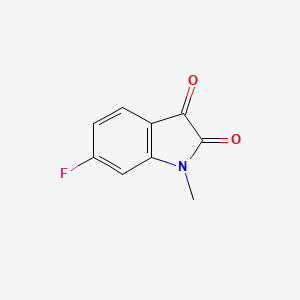
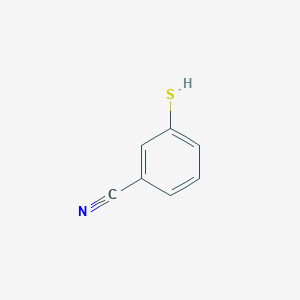
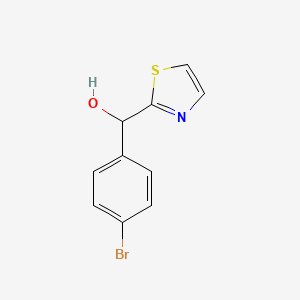
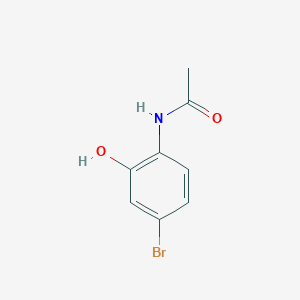

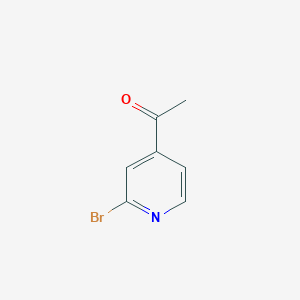
![2-Chloro-5,6-dihydro-4H-cyclopenta[b]thiophen-4-one](/img/structure/B1283066.png)
